
ACORINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acorine is a naturally occurring alkaloid found in various plant species, including Acorus calamus, Acorus gramineus, and Acorus tatarinowii. It has been traditionally used for its therapeutic properties, such as improving cognitive function, treating digestive disorders, and alleviating pain. This compound is also known for its potent anti-arrhythmic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acorine can be synthesized through various methods. One common approach involves the isolation of the compound from the epigeal parts of Aconitum coreanum . The structure of this compound has been established as 2-acetyl-14-hydroxy-hetesine . The synthetic route typically involves the extraction of the plant material followed by purification using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol. The extract is concentrated and purified to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Acorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Acorine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-arrhythmic, anti-inflammatory, and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as a natural remedy in traditional medicine.
Wirkmechanismus
Acorine exerts its effects primarily through its interaction with ion channels and receptors in the body. It has been shown to modulate the activity of sodium and potassium channels, leading to its anti-arrhythmic effects . Additionally, this compound influences various signaling pathways, including those involved in inflammation and pain perception .
Vergleich Mit ähnlichen Verbindungen
Acorine is similar to other alkaloids found in the Aconitum genus, such as Guanfu base A and its analogues . These compounds also possess anti-arrhythmic properties and share a similar chemical structure. this compound is unique due to its specific molecular configuration and its potent effects on ion channels .
List of Similar Compounds
This compound stands out due to its specific therapeutic applications and its unique mechanism of action, making it a valuable compound in both traditional and modern medicine.
Eigenschaften
CAS-Nummer |
1394-49-6 |
|---|---|
Molekularformel |
C22H29NO5 |
Molekulargewicht |
387.47 g/mol |
Synonyme |
2α-Acetoxy, 11α,13β,14β-trihydroxy,4β-methylhetisane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


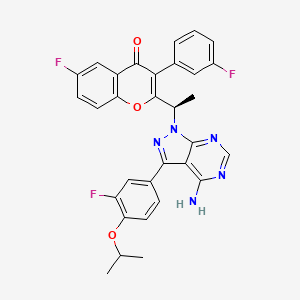
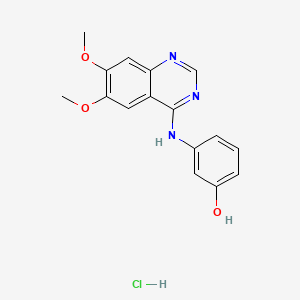
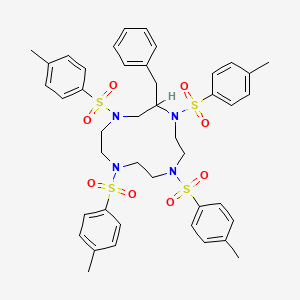

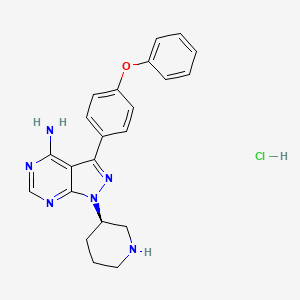
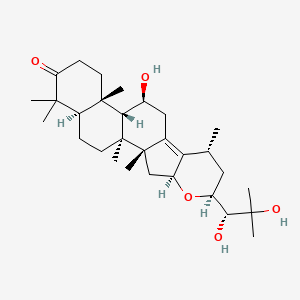
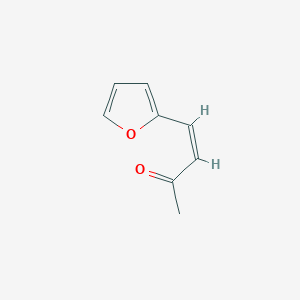
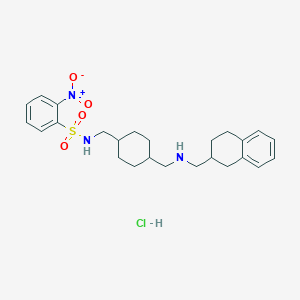
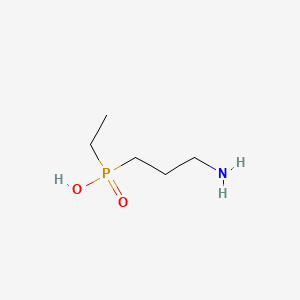
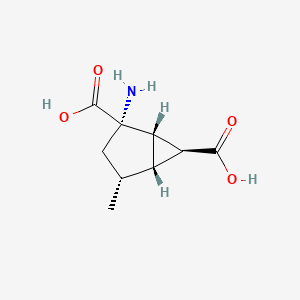
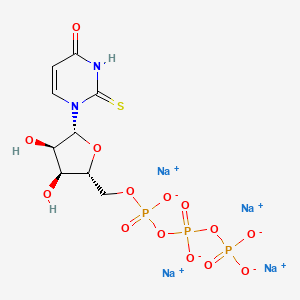
![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)

